REACTION_CXSMILES
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[C:1]([O:4]C(=O)C)(=O)[CH3:2].[CH2:8]([O:15][C:16]1[CH:21]=[CH:20][C:19]([NH2:22])=[C:18]([CH3:23])[CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[N:24](OC(C)(C)C)=O>C1(C)C=CC=CC=1>[CH2:8]([O:15][C:16]1[CH:17]=[C:18]2[C:19](=[CH:20][CH:21]=1)[N:22]([C:1](=[O:4])[CH3:2])[N:24]=[CH:23]2)[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
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Name
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|
Quantity
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10.5 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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7.14 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C=C1)N)C
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Name
|
|
Quantity
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9.28 mL
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Type
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reactant
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Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
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26 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction medium is heated at around 90° C. for two hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The reaction crude
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Type
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CONCENTRATION
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Details
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is concentrated to dryness in a rotary evaporator
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Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
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Details
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rinsed with isopropyl ether
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Type
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CUSTOM
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Details
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3.41 g of 1-(5-benzyloxyindazol-1-yl)ethanone are collected
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Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC=1C=C2C=NN(C2=CC1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |